

Application Note: Analytical Methods for the Quantification of Disperse Yellow 114

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Compound of Interest

Compound Name: *Disperse Yellow 114*

CAS No.: 61968-66-9

Cat. No.: B3275065

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Yellow 114 is a synthetic dye belonging to the azo class, characterized by its low water solubility and its application in dyeing hydrophobic fibers such as polyester.[1][2][3] Due to potential health and environmental concerns associated with certain disperse dyes, including allergic contact dermatitis and potential carcinogenicity, regulatory bodies have restricted their use in consumer products.[1][2][4] Consequently, robust and sensitive analytical methods are crucial for the accurate quantification of **Disperse Yellow 114** in various matrices, particularly textiles. This application note details validated protocols for the quantification of **Disperse Yellow 114** using High-Performance Liquid Chromatography coupled with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the analysis of disperse dyes, including data relevant to **Disperse Yellow 114**. It is important to note that specific performance metrics can vary based on the instrumentation, sample matrix, and experimental conditions.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Experimental Protocols

1. Sample Preparation: Extraction from Textile Samples

This protocol is a general procedure for the extraction of disperse dyes from textile matrices and is applicable for both HPLC-PDA and LC-MS/MS analysis.

Materials:

- Textile sample
- Methanol (HPLC grade)[4][7]
- Chlorobenzene (for certain applications)[5][8]
- Ultrasonic bath[4][7]
- Centrifuge[4][7]
- Syringe filters (0.22 μm PTFE)[4][7]

- Evaporator (e.g., rotary evaporator or nitrogen stream)
- HPLC vials

Procedure:

- Weigh approximately 1 gram of the textile sample and cut it into small pieces.[4]
- Place the sample into a suitable flask and add 20 mL of methanol.[4]
- Sonicate the sample in an ultrasonic bath at 50°C for 30 minutes.[4][7]
- Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any solid material.[4][7]
- Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean collection tube.[4][7]
- Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
- Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL) and transfer to an HPLC vial for analysis.[4]

2. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method provides reliable quantification based on the UV-Vis absorbance of the dye.

Instrumentation and Conditions:

- LC System: An HPLC system equipped with a gradient pump, autosampler, and photodiode array detector.
- Column: XBridge C18, 2.1 x 150 mm, 5 µm.[1]
- Mobile Phase A: 10 mmol Ammonium acetate, pH 3.6.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient Program:

- 0 min: 40% B
- 7 min: 60% B
- 17 min: 98% B
- 24 min: 98% B
- Followed by a return to initial conditions and equilibration.[1]
- Flow Rate: 0.30 mL/min.[1]
- Column Temperature: 30 °C.[1]
- Injection Volume: 5 µL.[1]
- PDA Detection: 210 to 800 nm, with specific monitoring at the maximum absorbance wavelength for **Disperse Yellow 114**. [1]

Quantification: Prepare a series of calibration standards of **Disperse Yellow 114** in the mobile phase. Inject the standards and the prepared sample extracts. Construct a calibration curve by plotting the peak area at the maximum absorbance wavelength against the concentration of the standards. Determine the concentration of **Disperse Yellow 114** in the samples from this calibration curve.

3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for complex matrices or trace-level quantification.

Instrumentation and Conditions:

- LC System: A UHPLC or HPLC system.
- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: Kinetex C18, 100 x 2.1 mm, 1.7 µm.[4]

- Mobile Phase A: Water with 0.1% formic acid.[4]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
- Flow Rate: 0.3 mL/min.[4][7]
- Gradient Program: A suitable gradient should be developed to ensure the separation of **Disperse Yellow 114** from potential interferences.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for **Disperse Yellow 114** need to be determined by infusing a standard solution.

Quantification: Prepare a series of calibration standards and spike them into a blank matrix extract to account for matrix effects. Inject the calibration standards and the prepared sample extracts. Construct a calibration curve by plotting the peak area of the specific MRM transition against the concentration.

Visualizations



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Caption: Experimental workflow for the quantification of **Disperse Yellow 114**.

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